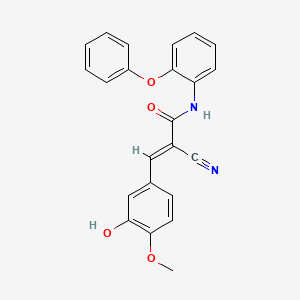
2-(2-((2-tioxo-1,2-dihidroquinazolin-4-il)amino)tiazol-4-il)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and quinazoline derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and proteins involved in various biological processes such as inflammation, pain sensation, microbial growth, and cancer progression .
Mode of Action
It is known that thiazole and quinazoline derivatives can interact with their targets through various mechanisms . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function . The specific interaction depends on the structure of the compound and the nature of the target .
Biochemical Pathways
Thiazole and quinazoline derivatives are known to affect various biochemical pathways . These pathways are involved in processes such as inflammation, pain sensation, microbial growth, and cancer progression . The downstream effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth, and suppression of cancer cell proliferation .
Métodos De Preparación
The synthesis of Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole and quinazolinone intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often through the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups on the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted thiazole and quinazolinone derivatives .
Comparación Con Compuestos Similares
Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4-one derivatives: These compounds share the quinazolinone moiety and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally similar due to the presence of nitrogen-containing heterocycles.
Propiedades
IUPAC Name |
ethyl 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-2-21-12(20)7-9-8-23-15(16-9)19-13-10-5-3-4-6-11(10)17-14(22)18-13/h3-6,8H,2,7H2,1H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAQGWHALOCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2474463.png)



![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2474470.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2474474.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)
![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2474478.png)
![4-[(5-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B2474480.png)



